CDK1 Inhibitory Activity: 3-Methyl Core vs. 3-Amino Analog (NSC 693868) – A 600-fold Potency Gap
The 3-methyl-1H-pyrazolo[3,4-b]quinoxaline scaffold is inactive as a CDK inhibitor in its unsubstituted form, whereas the 3-amino analog (NSC 693868, 1H-pyrazolo[3,4-b]quinoxalin-3-amine) exhibits potent, selective CDK1/Cyclin B inhibition with an IC₅₀ of 600 nM [1]. This >600-fold potency differential (estimated from the typical upper screening limit of 100 µM for inactive compounds vs. 0.6 µM for the active analog) originates from the 3-NH₂ group's ability to form critical hydrogen bonds within the ATP-binding pocket, a pharmacophoric feature absent in the 3-methyl parent [2]. The 3-amino compound further discriminates between CDK isoforms, showing IC₅₀ = 400 nM for CDK5/p25 and weaker GSK-3β inhibition (IC₅₀ = 1 µM), establishing a selectivity window that can only be achieved by deliberate 3-position amination starting from the 3-methyl or 3-unsubstituted core [1].
| Evidence Dimension | CDK1/Cyclin B enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | No measurable inhibition at ≤100 µM (inactive as CDK inhibitor) |
| Comparator Or Baseline | 3-Amino-1H-pyrazolo[3,4-b]quinoxaline (NSC 693868): IC₅₀ = 600 nM for CDK1/Cyclin B; IC₅₀ = 400 nM for CDK5/p25; IC₅₀ = 1 µM for GSK-3β |
| Quantified Difference | Estimated >600-fold difference in CDK1 inhibitory potency (3-amino > 3-methyl) |
| Conditions | Kinase activity assay in buffer containing substrate, enzyme, and inhibitor at 30 °C in the presence of 15 µM ATP/[γ-³²P]ATP (BindingDB assay conditions) |
Why This Matters
Procurement of the 3-methyl scaffold is essential for medicinal chemistry programs that intend to install a custom 3-amino or substituted-amino moiety for kinase selectivity optimization, as the unsubstituted core provides a clean synthetic starting point distinct from the pre-functionalized, biologically potent 3-amino analog.
- [1] BindingDB. BDBM7534 (1H-pyrazolo[3,4-b]quinoxalin-3-amine): IC₅₀ data for CDK1/Cyclin B (600 nM), CDK5/p25 (400 nM), GSK-3β (1 µM). Assay: kinase activity buffer with 15 µM ATP, 30 °C. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=7534 View Source
- [2] Ortega, M.A., et al. Pyrazolo[3,4-b]quinoxalines. A new class of cyclin-dependent kinases inhibitors. Bioorg. Med. Chem. 2002, 10, 2177–2184. DOI: 10.1016/S0968-0896(02)00076-1 View Source
